1,15-Pentadecanediol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,15-Pentadecanediol, such as 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid, involves complex processes like radiosynthesis using a two-step reaction starting from the corresponding tosylate ester (Z. Tu et al., 2010). Moreover, synthesis methods have been developed for derivatives like 15-pentadecanolide from 1-hydroperoxy-16-oxabicyclo[10.4.0]hexadecane using copper ions for ring expansion (Y. Ogibin et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds, such as the crystalline α,ω-dicarboxylate metal complex with 1,15-pentadecanedioic acid, exhibits unique characteristics like tris-chelation by carboxylate groups and well-ordered aliphatic chains (P. Thuéry & J. Harrowfield, 2017). The structural complexity of α,ω-alkanediols, including 1,15-pentadecanediol, demonstrates melting point alternation and crystal packing variations (G. Luis-Raya et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 1,15-Pentadecanediol derivatives, like the synthesis of dimethyl 1,15-pentadecanedioate from malania oleifera oil, show the adaptability of the compound's structure to various chemical modifications (Lin Gui-zhen, 2007). These modifications can significantly alter the compound's properties and potential applications.
Physical Properties Analysis
The study of 1,15-pentadecanediol by powder X-ray diffraction and polarized light microscopy provided insight into its crystalline structure and phase behavior at different temperatures, revealing complex crystallization patterns and transitions (G. Luis-Raya et al., 2018).
Chemical Properties Analysis
The chemical properties of 1,15-Pentadecanediol and its derivatives are influenced by their molecular structure and synthesis processes. For instance, the introduction of functional groups or the formation of complexes with metals can lead to variations in reactivity, stability, and interaction with other molecules (P. Thuéry & J. Harrowfield, 2017; Y. Ogibin et al., 1998).
Scientific Research Applications
It serves as a potential stationary phase for gas-liquid chromatography, particularly effective in increasing retention times of hydrocarbon-type compounds (Bapat, Ghatge, & Bhattacharyya, 1966).
Oligonucleotides containing 1,15-Pentadecanediol can hybridize to oligodeoxyadenylate and form duplex hybrids with both DNA and RNA complements. They also have the capability to form triplex structures, highlighting their potential in molecular biology research (Adams, Petrie, & Meyer, 1991).
15-(p-Iodophenyl) pentadecanoic acid labelled with carbon-14, which is related to 1,15-Pentadecanediol, is useful due to its high specific radioactivity and radiochemical yield, relevant in biochemical and medical research (Le Bars et al., 1986).
Derivatives like 12-alkoxycarbonylmethylene-1,15-pentadecanolides synthesized from 1,15-Pentadecanediol have demonstrated preliminary fungicidal activity, suggesting potential in agricultural or pharmaceutical applications (Li et al., 2007).
The compound's utilization extends to the field of nuclear magnetic resonance (NMR) spectroscopy, as in the case of studying gramicidin A, a polymorphic pentadecapeptide, using 15N-labelled lipids (Farés, Sharom, & Davis, 2002).
In cardiology, derivatives of 1,15-Pentadecanediol are used as tracers for studying myocardial fatty acid metabolism, as exemplified by the synthesis and evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid (Tu et al., 2010).
properties
IUPAC Name |
pentadecane-1,15-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333868 | |
Record name | 1,15-Pentadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,15-Pentadecanediol | |
CAS RN |
14722-40-8 | |
Record name | 1,15-Pentadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.